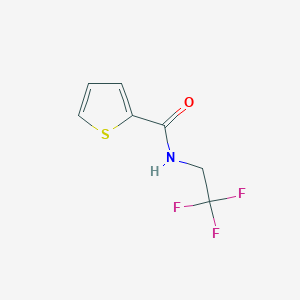

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide

説明

“N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide” is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for such compounds, especially in the field of new drug development .

Synthesis Analysis

The synthesis of thiophene derivatives, like “this compound”, often involves condensation reactions . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

“this compound” has been involved in various organic synthesis reactions . These reactions focus on the types of reactions and the stereoselectivity of products .科学的研究の応用

1. Chemical Reactions and Properties

N-(2-Thienyl)allene carboxamides, including derivatives of thiophene-2-carboxamide, undergo the Intramolecular Diels–Alder reaction. This reaction demonstrates the versatility of the thiophene nucleus, acting as both a diene and a dienophile, depending on substituents in the allenic ω-position (Himbert, Schlindwein, & Maas, 1990).

2. Synthesis and Structural Analysis

A study synthesized N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, demonstrating its antimicrobial activity and detailed structural characterization through various spectroscopic techniques. This highlights its potential in the field of antimicrobial research (Cakmak et al., 2022).

3. Biochemical Applications

In biochemical research, thiophene-2-carboxamides have been explored for their properties as class II histone deacetylase (HDAC) inhibitors. This involves studying their metabolic stability in cells and identifying compounds with enhanced stability and potency (Scarpelli et al., 2008).

4. Spectroscopic Investigations

The infrared and ultraviolet spectra of 2-thiophene-carboxamides have been studied, providing essential insights into their chromophores and molecular vibrations. Such studies are crucial in the identification and analysis of these compounds (Alberghina, Arcoria, Fisichella, & Scarlata, 1972).

5. Cellular Growth Impact Studies

Research on N-glycosyl-thiophene-2-carboxamides includes their synthesis and effects on the growth of different cell types, like bovine aortic endothelial cells and synoviocytes. This work delves into their potential as inhibitors of specific cellular processes (Rawe et al., 2006).

Safety and Hazards

作用機序

Target of Action

It is worth noting that thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

The introduction of a trifluoromethyl group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, depending on their specific targets and mode of action .

特性

IUPAC Name |

N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-7(9,10)4-11-6(12)5-2-1-3-13-5/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKSZICJVPCAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)

![2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2940159.png)

![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)

![1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B2940165.png)